molecular formula C8H6Br2N2 B1613179 3,6-Dibromo-5-methyl-1H-indazole CAS No. 1000342-39-1

3,6-Dibromo-5-methyl-1H-indazole

Cat. No.: B1613179
CAS No.: 1000342-39-1
M. Wt: 289.95 g/mol
InChI Key: WQBPPIHTEAQRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-5-methyl-1H-indazole is a heterocyclic organic compound with the molecular formula C8H6Br2N2. This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. The presence of bromine atoms at positions 3 and 6, along with a methyl group at position 5, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-5-methyl-1H-indazole typically involves the bromination of 5-methyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

  • Bromination with Bromine

      Reagents: Bromine (Br2), acetic acid (CH3COOH)

      Conditions: Room temperature, stirring for several hours

      :

      Reaction: 5-methyl-1H-indazole+2Br2This compound+2HBr\text{5-methyl-1H-indazole} + 2 \text{Br}_2 \rightarrow \text{this compound} + 2 \text{HBr} 5-methyl-1H-indazole+2Br2​→this compound+2HBr

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: NBS, chloroform (CHCl3)

      Conditions: Reflux, stirring for several hours

      :

      Reaction: 5-methyl-1H-indazole+2NBSThis compound+2succinimide\text{5-methyl-1H-indazole} + 2 \text{NBS} \rightarrow \text{this compound} + 2 \text{succinimide} 5-methyl-1H-indazole+2NBS→this compound+2succinimide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amine (R-NH2), base (e.g., NaOH)

      Conditions: Solvent (e.g., ethanol), reflux

      Products: 3,6-Diamino-5-methyl-1H-indazole

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

      Conditions: Aqueous solution, heating

      Products: 3,6-Dibromo-5-carboxy-1H-indazole

  • Reduction

      Reagents: Zinc (Zn), hydrochloric acid (HCl)

      Conditions: Room temperature, stirring

      Products: 5-Methyl-1H-indazole

Scientific Research Applications

3,6-Dibromo-5-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3,6-Dibromo-5-methyl-1H-indazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indazole ring system can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,6-Dibromo-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:

    5-Methyl-1H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.

    3,5-Dibromo-1H-indazole:

    6-Bromo-5-methyl-1H-indazole: Only one bromine atom, which affects its reactivity and interaction with biological targets.

The unique substitution pattern of this compound makes it particularly valuable for specific synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,6-dibromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPPIHTEAQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646740
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-39-1
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 4
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 6
3,6-Dibromo-5-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.